4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane is a unique organic compound characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the difluoromethyl and iodomethyl groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to study enzyme mechanisms and to develop enzyme inhibitors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the iodomethyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
- 4-(Difluoromethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane
- 4-(Difluoromethyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane
Uniqueness
4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the combination of its difluoromethyl and iodomethyl groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may offer enhanced stability, selectivity, and efficacy in various applications.
Properties
CAS No. |
2639420-20-3 |
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Molecular Formula |
C7H9F2IO |
Molecular Weight |
274.05 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H9F2IO/c8-5(9)6-1-7(2-6,3-10)11-4-6/h5H,1-4H2 |
InChI Key |
CFNDCUVKRDVWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CI)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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